1-methyl-3-[(2-thienylmethyl)amino]-1H-pyrazole-5-carboxamide 1-methyl-3-[(2-thienylmethyl)amino]-1H-pyrazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16423857
InChI: InChI=1S/C10H12N4OS.ClH/c1-14-8(10(11)15)5-9(13-14)12-6-7-3-2-4-16-7;/h2-5H,6H2,1H3,(H2,11,15)(H,12,13);1H
SMILES:
Molecular Formula: C10H13ClN4OS
Molecular Weight: 272.76 g/mol

1-methyl-3-[(2-thienylmethyl)amino]-1H-pyrazole-5-carboxamide

CAS No.:

Cat. No.: VC16423857

Molecular Formula: C10H13ClN4OS

Molecular Weight: 272.76 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-3-[(2-thienylmethyl)amino]-1H-pyrazole-5-carboxamide -

Specification

Molecular Formula C10H13ClN4OS
Molecular Weight 272.76 g/mol
IUPAC Name 2-methyl-5-(thiophen-2-ylmethylamino)pyrazole-3-carboxamide;hydrochloride
Standard InChI InChI=1S/C10H12N4OS.ClH/c1-14-8(10(11)15)5-9(13-14)12-6-7-3-2-4-16-7;/h2-5H,6H2,1H3,(H2,11,15)(H,12,13);1H
Standard InChI Key PFCOLTMSVRWYMJ-UHFFFAOYSA-N
Canonical SMILES CN1C(=CC(=N1)NCC2=CC=CS2)C(=O)N.Cl

Introduction

1-Methyl-3-[(2-thienylmethyl)amino]-1H-pyrazole-5-carboxamide is a synthetic organic compound belonging to the pyrazole family, known for its diverse biological activities. This compound features a pyrazole ring substituted with a thienylmethyl group and an amide functional group, making it a candidate for various applications in medicinal chemistry and drug development.

Synthesis Methods

The synthesis of 1-methyl-3-[(2-thienylmethyl)amino]-1H-pyrazole-5-carboxamide typically involves several key steps. Reagents such as thienylmethyl bromide or iodide, along with bases like sodium hydride or potassium carbonate, are commonly used in these reactions. The reaction conditions, including temperature and solvent choice, are crucial for achieving optimal yields and purity.

Potential Biological Activities

This compound can undergo several chemical reactions, and its mechanism of action involves interaction with specific biological targets, such as enzymes or receptors. The thienylmethyl group may enhance binding affinity due to its ability to fit into hydrophobic pockets within target proteins. Data from studies suggest that compounds in this class can modulate enzymatic activity, potentially acting as inhibitors or activators depending on their structural features.

Research Findings and Future Directions

Given the potential biological activities of 1-methyl-3-[(2-thienylmethyl)amino]-1H-pyrazole-5-carboxamide, further research is needed to fully elucidate its mechanisms of action and explore its therapeutic applications. This includes in-depth studies on its interaction with biological targets and its potential as a drug candidate.

Table: Comparison of Pyrazole Derivatives

Compound NameMolecular FormulaUnique Features
1-Methyl-3-[(2-thienylmethyl)amino]-1H-pyrazole-5-carboxamideC10_{10}H12_{12}N4_4OSThienylmethyl group, potential for enzyme modulation
1-Methyl-3-[(2-methylpropyl)amino]-1H-pyrazole-5-carboxamideC9_{9}H16_{16}N4_4OIsobutylamino substituent, potential in erectile dysfunction treatments
Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylateC7_7H7_7N3_3O2_2SThienopyrazole structure, potential in drug development

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator